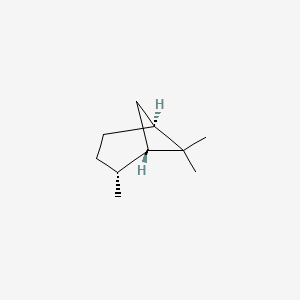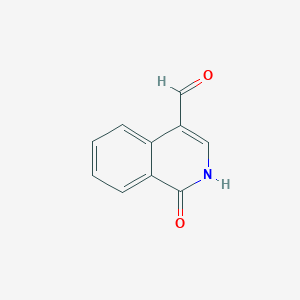
Barium(2+);diiodate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);diiodate;hydrate, also known as barium iodate monohydrate, is an inorganic compound with the chemical formula Ba(IO₃)₂·H₂O. It is a white crystalline solid that is commonly used in various scientific and industrial applications. The compound is known for its stability and unique chemical properties, making it a valuable material in different fields of research and industry.
Mechanism of Action
Target of Action
Barium(2+);diiodate;hydrate is an inorganic compound that is under investigation for its potential uses .
Mode of Action
It is known that barium compounds can interact with various biological systems, but the specific interactions of this compound with its targets are yet to be determined .
Biochemical Pathways
The biochemical pathways affected by this compound are not fully understoodFuture research is needed to elucidate these aspects .
Biochemical Analysis
Biochemical Properties
Barium(2+);diiodate;hydrate interacts with various enzymes and proteins in biochemical reactions . One of the main biochemical effects of this compound is hypokalemia, which follows from the action of barium as a potassium channel blocker inhibiting efflux from intracellular compartments .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium iodate monohydrate can be synthesized through several methods. One common method involves the reaction of barium hydroxide with iodine in an aqueous solution. The reaction proceeds as follows: [ \text{Ba(OH)}_2 + 2 \text{I}_2 + 6 \text{H}_2\text{O} \rightarrow \text{Ba(IO}_3\text{)}_2 \cdot \text{H}_2\text{O} + 4 \text{HI} ]
Another method involves the reaction of barium chloride with potassium iodate in an aqueous solution: [ \text{BaCl}_2 + 2 \text{KIO}_3 \rightarrow \text{Ba(IO}_3\text{)}_2 + 2 \text{KCl} ]
Industrial Production Methods
In industrial settings, barium iodate monohydrate is typically produced by combining barium chloride with potassium iodate under controlled conditions. The reaction is carried out in large reactors, and the resulting product is purified through crystallization and filtration processes to obtain high-purity barium iodate monohydrate.
Chemical Reactions Analysis
Types of Reactions
Barium iodate monohydrate undergoes various chemical reactions, including:
Oxidation: Barium iodate can be oxidized to form barium periodate.
Reduction: It can be reduced to form barium iodide.
Substitution: Barium iodate can participate in substitution reactions with other halides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are employed.
Substitution: Halide salts such as sodium chloride or potassium bromide are used in substitution reactions.
Major Products Formed
Oxidation: Barium periodate (Ba(IO₄)₂)
Reduction: Barium iodide (BaI₂)
Substitution: Corresponding barium halides (e.g., barium chloride, barium bromide)
Scientific Research Applications
Barium iodate monohydrate has several scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the determination of iodate and iodide ions.
Biology: Employed in biological assays and experiments involving iodine metabolism.
Medicine: Investigated for its potential use in radiographic contrast agents due to its high atomic number.
Industry: Utilized in the production of specialty glass and ceramics, as well as in the manufacturing of certain types of batteries.
Comparison with Similar Compounds
Similar Compounds
Barium iodide (BaI₂): A related compound that is more soluble in water and used in different applications.
Barium hydroxide (Ba(OH)₂): Another barium compound with strong basic properties, used in titrations and as a precursor for other barium salts.
Barium sulfate (BaSO₄): Known for its use as a radiographic contrast agent due to its insolubility in water.
Uniqueness
Barium iodate monohydrate is unique due to its specific chemical properties, such as its ability to release iodate ions and its stability under various conditions. Unlike barium iodide, it is less soluble in water, making it suitable for applications where controlled release of iodate ions is required. Its stability and high atomic number also make it valuable in industrial and medical applications.
Properties
CAS No. |
7787-34-0 |
|---|---|
Molecular Formula |
BaH3IO4 |
Molecular Weight |
331.25 g/mol |
IUPAC Name |
barium(2+);diiodate;hydrate |
InChI |
InChI=1S/Ba.HIO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
InChI Key |
FGFBWXKMMVMBBS-UHFFFAOYSA-N |
SMILES |
O.[O-]I(=O)=O.[O-]I(=O)=O.[Ba+2] |
Canonical SMILES |
O.OI(=O)=O.[Ba] |
Pictograms |
Oxidizer; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


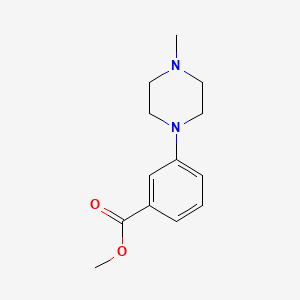
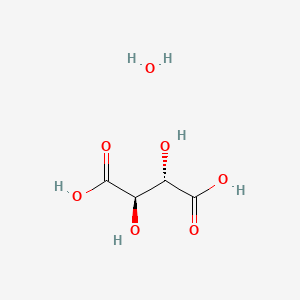
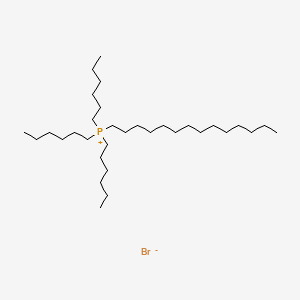





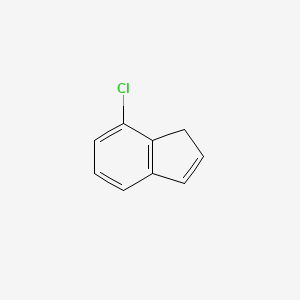
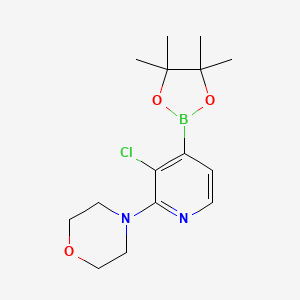
![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1591674.png)
